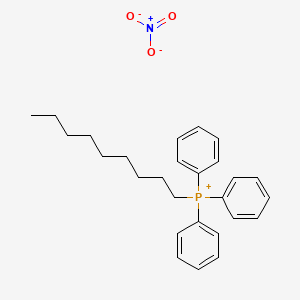
Nonyl(triphenyl)phosphanium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonyl(triphenyl)phosphanium nitrate is a quaternary phosphonium salt, characterized by the presence of a nonyl group attached to a triphenylphosphine moiety, with nitrate as the counterion. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl(triphenyl)phosphanium nitrate typically involves the quaternization of triphenylphosphine with a nonyl halide, followed by the metathesis reaction with a nitrate salt. The general reaction can be represented as: [ \text{PPh}_3 + \text{NonylX} \rightarrow \text{NonylPPh}_3^+ \text{X}^- ] [ \text{NonylPPh}_3^+ \text{X}^- + \text{AgNO}_3 \rightarrow \text{NonylPPh}_3^+ \text{NO}_3^- + \text{AgX} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions: Nonyl(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nonyl(triphenyl)phosphine oxide.
Reduction: Triphenylphosphine and nonyl alcohol.
Substitution: Various substituted phosphonium salts depending on the substituent introduced.
科学的研究の応用
Nonyl(triphenyl)phosphanium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of Nonyl(triphenyl)phosphanium nitrate involves its ability to act as a nucleophilic catalyst, facilitating various organic transformations. The phosphonium center can stabilize transition states and intermediates, thereby lowering the activation energy of reactions. The nonyl group provides hydrophobic interactions, enhancing the solubility and reactivity of the compound in organic solvents.
類似化合物との比較
Triphenylphosphine: A widely used phosphine ligand in catalysis and organic synthesis.
Tetrabutylphosphonium Nitrate: Another quaternary phosphonium salt with similar applications but different alkyl groups.
Hexadecyl(triphenyl)phosphanium Bromide: A similar compound with a longer alkyl chain, used in surfactant and material science applications.
Uniqueness: Nonyl(triphenyl)phosphanium nitrate is unique due to its specific combination of a nonyl group and triphenylphosphine moiety, providing a balance of hydrophobicity and reactivity. This makes it particularly effective in phase-transfer catalysis and other applications where both solubility and reactivity are crucial.
特性
CAS番号 |
111922-66-8 |
|---|---|
分子式 |
C27H34NO3P |
分子量 |
451.5 g/mol |
IUPAC名 |
nonyl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C27H34P.NO3/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;2-1(3)4/h8-16,18-23H,2-7,17,24H2,1H3;/q+1;-1 |
InChIキー |
MESIPCCTXIJNFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
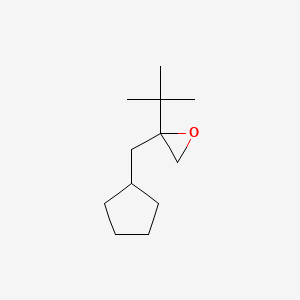
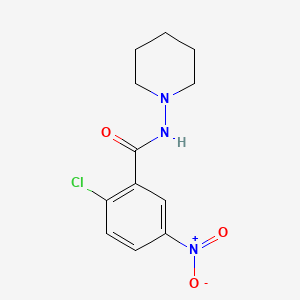
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
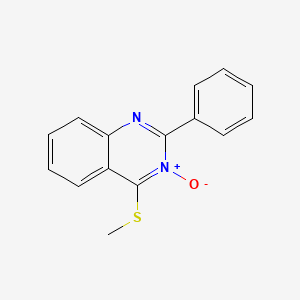
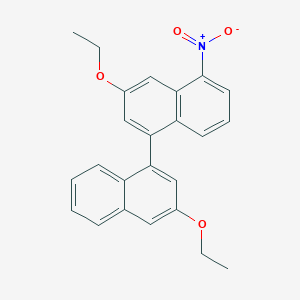
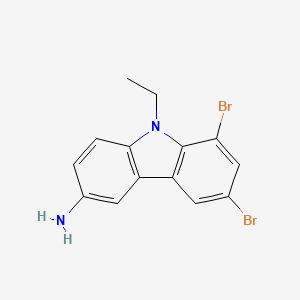
![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
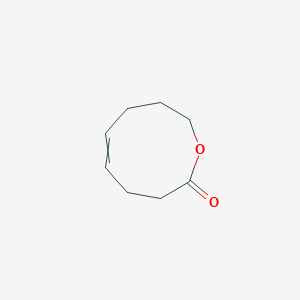

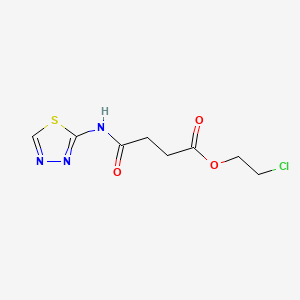
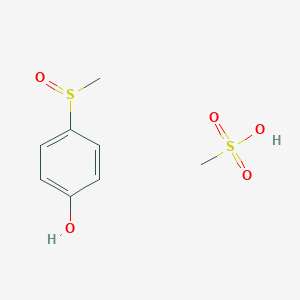
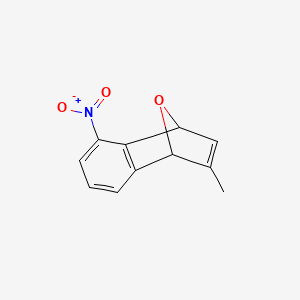
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
